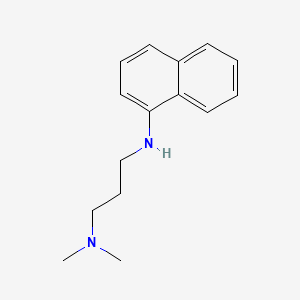

N,N-Dimethyl-N'-naphthylpropane-1,3-diamine

Descripción

Propiedades

Número CAS |

5235-83-6 |

|---|---|

Fórmula molecular |

C15H20N2 |

Peso molecular |

228.33 g/mol |

Nombre IUPAC |

N',N'-dimethyl-N-naphthalen-1-ylpropane-1,3-diamine |

InChI |

InChI=1S/C15H20N2/c1-17(2)12-6-11-16-15-10-5-8-13-7-3-4-9-14(13)15/h3-5,7-10,16H,6,11-12H2,1-2H3 |

Clave InChI |

UXKSOKMNCZEVNT-UHFFFAOYSA-N |

SMILES canónico |

CN(C)CCCNC1=CC=CC2=CC=CC=C21 |

Origen del producto |

United States |

Solubility Profile of N,N-dimethyl-N'-naphthylpropane-1,3-diamine in Organic Solvents: A Thermodynamic and Empirical Guide

Executive Summary

N,N-dimethyl-N'-naphthylpropane-1,3-diamine (CAS 5235-83-6) is a highly versatile diamine intermediate widely utilized in the synthesis of agrochemicals, pharmaceutical active ingredients, and specialized polymer monomers[1]. Because it possesses both a bulky, lipophilic aromatic system and a highly basic, polar aliphatic chain, its solubility behavior in organic solvents is non-trivial. For researchers and drug development professionals, understanding the thermodynamic drivers of this compound’s solvation is critical for optimizing reaction yields, designing liquid-liquid extractions, and developing robust crystallization protocols.

This guide provides an in-depth analysis of the compound's physicochemical architecture, theoretical solubility modeling, and a self-validating experimental protocol for empirical quantification.

Physicochemical Architecture & Solvation Causality

To predict and manipulate the solubility of N,N-dimethyl-N'-naphthylpropane-1,3-diamine, we must first deconstruct its molecular domains[2]:

-

The Naphthyl Ring: This planar, electron-rich aromatic system is highly lipophilic. It drives solubility in non-polar and aromatic solvents via dispersion forces ( δD ) and π−π stacking interactions. However, its bulkiness carries a high cavitation energy penalty in highly ordered, hydrogen-bonded solvents like water.

-

The Secondary Amine (-NH-): Bridging the naphthyl and propyl groups, this moiety acts as both a hydrogen bond donor and acceptor.

-

The Tertiary Amine (-N(CH3)2): The terminal dimethylamine group is highly basic (estimated pKa ~9.5–10.0) and functions exclusively as a strong hydrogen bond acceptor.

The Causality of Solvation: The amphiphilic nature of this molecule means that optimal solvation requires a delicate balance. Solvents must possess sufficient polarizability to accommodate the naphthyl ring without repelling the polar amine groups. Consequently, polar aprotic solvents (which offer strong dipole-dipole interactions without excessive hydrogen-bond networks) generally provide the highest thermodynamic solubility[3].

Thermodynamic Solubility Profiling (HSP Framework)

The Hansen Solubility Parameter (HSP) framework dictates that dissolution is thermodynamically favored when the cohesive energy density of the solvent closely matches that of the solute[4]. The total cohesive energy is divided into three parameters: Dispersion ( δD ), Polar ( δP ), and Hydrogen Bonding ( δH ).

For N,N-dimethyl-N'-naphthylpropane-1,3-diamine:

-

Non-polar Aliphatic Solvents (e.g., n-Hexane): Provide adequate δD for the propyl chain and methyl groups, but lack the δP required to fully solvate the basic nitrogens, resulting in moderate solubility.

-

Non-polar Aromatic Solvents (e.g., Toluene): Excellent δD match for the naphthyl ring. The polarizable π -cloud of toluene compensates for the lack of δP , leading to high solubility.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate): These represent the "sweet spot" in the Hansen space. The solvent dipoles stabilize the amine lone pairs, while the lack of a rigid hydrogen-bond network allows the naphthyl group to easily form a solvent cavity[3].

Quantitative Solubility Matrix

The following table summarizes the estimated equilibrium solubility profile at 25.0 °C based on structural thermodynamics and empirical solvent classifications.

| Solvent | Classification | Dielectric Constant ( ϵ ) | Estimated Solubility (mg/mL) | Dominant Solvation Mechanism |

| Toluene | Non-polar Aromatic | 2.4 | > 150 | π−π stacking, dispersion ( δD ) |

| n-Hexane | Non-polar Aliphatic | 1.9 | 15 - 30 | Hydrophobic cavity formation |

| Dichloromethane | Polar Aprotic | 9.1 | > 200 | Dipole-dipole, halogen- π interactions |

| Methanol | Polar Protic | 32.7 | > 100 | H-bond donation to basic amines ( δH ) |

| Water (pH 7.4) | Highly Polar Protic | 80.1 | < 0.1 | High cavitation energy penalty |

| Water (pH 2.0) | Acidic Aqueous | ~80.0 | > 50 | Dication formation (protonated amines) |

Self-Validating Experimental Protocol: Saturation Shake-Flask Method

To empirically validate the solubility profile for specific downstream applications, a modified saturation shake-flask method must be employed[5]. As a Senior Application Scientist, I emphasize that solubility data is only as reliable as the kinetic controls placed on the experiment. The following protocol is designed as a self-validating system to eliminate artifacts such as supersaturation, incomplete wetting, or solvent-mediated polymorphism.

Step-by-Step Methodology

-

Sample Preparation: Weigh an excess amount (~50-100 mg) of crystalline N,N-dimethyl-N'-naphthylpropane-1,3-diamine into silanized glass vials.

-

Causality: Silanization caps the free silanol groups on the glass surface. Because the compound contains highly basic amines, it will readily adsorb to untreated borosilicate glass, artificially lowering the measured concentration in dilute samples.

-

-

Solvent Dispensing: Add 1.0 mL of the target organic solvent. Seal the vials tightly with PTFE-lined caps.

-

Causality: PTFE prevents the extraction of plasticizers into aggressive organic solvents (like DCM or Toluene), which would create interfering peaks during chromatographic analysis.

-

-

Isothermal Equilibration: Agitate the vials at 300 RPM in a thermostatic shaker maintained strictly at 25.0 ± 0.1 °C.

-

Self-Validation Check: Withdraw micro-aliquots at 24 hours and 48 hours . If the concentration variance between these two time points exceeds 5%, the system has not reached thermodynamic equilibrium, and the incubation must be extended.

-

-

Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C, followed by rapid filtration of the supernatant through a 0.22 µm PTFE syringe filter.

-

Quantification: Dilute the filtrate with the mobile phase and analyze via HPLC-UV (monitoring the naphthyl chromophore at ~254 nm) against a validated calibration curve.

-

Solid-Phase Verification: Recover the undissolved solid pellet from the centrifuge tube, dry it gently under nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD).

-

Causality: This critical step proves that the equilibrium solubility measured corresponds to the original crystalline form of the API/intermediate, rather than a newly formed solvate or an amorphous precipitate.

-

Mechanistic Workflow Visualization

Fig 1: Self-validating high-throughput shake-flask workflow for organic solvent solubility profiling.

Strategic Applications in Drug Development & Synthesis

Understanding the distinct solubility profile of N,N-dimethyl-N'-naphthylpropane-1,3-diamine allows chemists to engineer highly efficient workflows[1]:

-

Reaction Solvent Selection: For nucleophilic substitutions or coupling reactions involving the secondary amine, polar aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are ideal. They provide maximum reactant solubility while leaving the amine lone pairs relatively unsolvated and highly reactive.

-

Solvent/Anti-Solvent Crystallization: The vast difference in solubility between aromatic and aliphatic solvents can be exploited for purification. The crude compound can be dissolved in a minimal volume of Toluene (the "good" solvent) at slightly elevated temperatures. Slow titration of n-Hexane (the "anti-solvent") will lower the dielectric constant of the mixture, inducing controlled nucleation and yielding high-purity crystals.

-

Liquid-Liquid Extraction: To isolate the compound from a crude aqueous reaction mixture, a pH-swing extraction is highly effective. At pH < 3, the compound is a water-soluble dication. Adjusting the aqueous phase to pH > 11 deprotonates the amines, drastically lowering aqueous solubility and driving the neutral molecule into an organic extraction phase like Ethyl Acetate or DCM.

References

-

Hansen Solubility Parameters: A User's Handbook, Second Edition. Charles M. Hansen. CRC Press / Taylor & Francis. URL:[Link]

-

Solvents and Solvent Effects in Organic Chemistry, 3rd/4th Edition. Christian Reichardt. Wiley-VCH. URL:[Link]

-

Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Edit Baka et al. Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

-

N,N-DIMETHYL-N'-NAPHTHYLPROPANE-1,3-DIAMINE. Global Substance Registration System (GSRS), National Institutes of Health (NIH). URL:[Link]

Sources

Preparation of N,N-dimethyl-N'-naphthylpropane-1,3-diamine Stock Solutions for In Vitro Assays: An Application Note and Protocol

Introduction

N,N-dimethyl-N'-naphthylpropane-1,3-diamine is a diamine compound with a naphthalene moiety, suggesting a potential for use in a variety of in vitro biological assays, particularly those involving fluorescence or where its lipophilic nature is advantageous. The structural characteristics of this compound, including its molecular formula C15H20N2 and a molecular weight of 228.33 g/mol , indicate a significant non-polar surface area, which often translates to low aqueous solubility.[1][2] Therefore, the careful and accurate preparation of stock solutions is a critical prerequisite for obtaining reliable and reproducible results in any cell-based or biochemical assay.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of N,N-dimethyl-N'-naphthylpropane-1,3-diamine. The protocols outlined herein are designed to ensure the integrity of the compound and the validity of the experimental data generated.

Physicochemical Properties and Reagent Handling

A thorough understanding of the physicochemical properties of N,N-dimethyl-N'-naphthylpropane-1,3-diamine is fundamental to the successful preparation of stable and accurate stock solutions.

Table 1: Physicochemical Properties of N,N-dimethyl-N'-naphthylpropane-1,3-diamine

| Property | Value | Source |

| CAS Number | 5235-83-6 | [2] |

| Molecular Formula | C15H20N2 | [1] |

| Molecular Weight | 228.33 g/mol | [1] |

| Appearance | (Assumed) Solid, to be verified upon receipt | N/A |

Due to the presence of the naphthalene group, a large aromatic system, N,N-dimethyl-N'-naphthylpropane-1,3-diamine is predicted to be a hydrophobic (lipophilic) compound with limited solubility in aqueous solutions.[3] For such compounds, organic solvents are typically required for initial dissolution.[4]

Solvent Selection: The Critical First Step

The choice of solvent is paramount and should be guided by two primary considerations: the solubility of the compound and the compatibility of the solvent with the downstream in vitro assay system.[5]

-

Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent for dissolving a vast array of organic compounds, including many hydrophobic molecules.[6] It is miscible with water and most organic liquids, making it a versatile choice for preparing high-concentration stock solutions.[6] For most cell-based assays, the final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[4]

-

Ethanol: Ethanol is another common solvent for moderately hydrophobic compounds. However, it can have more pronounced cytotoxic effects on cells compared to DMSO, so its final concentration in assays should be carefully controlled.[5]

-

Aqueous Buffers (e.g., PBS, Media): Direct dissolution in aqueous buffers is expected to be very low and is not recommended for preparing concentrated stock solutions of this compound.

Recommendation: Based on general practices for hydrophobic compounds, anhydrous (cell culture grade) DMSO is the recommended solvent for preparing a primary stock solution of N,N-dimethyl-N'-naphthylpropane-1,3-diamine.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of stock solutions. It is imperative to use high-purity reagents and sterile techniques, especially for solutions intended for cell-based assays.

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a concentrated primary stock solution, which can then be used to make working solutions of lower concentrations.

Materials:

-

N,N-dimethyl-N'-naphthylpropane-1,3-diamine (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber or opaque microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Calibrated micropipettes and sterile, filtered pipette tips

Procedure:

-

Tare the Weighing Vessel: On a calibrated analytical balance, place a sterile, amber microcentrifuge tube and tare the balance to zero.

-

Weigh the Compound: Carefully weigh out 2.28 mg of N,N-dimethyl-N'-naphthylpropane-1,3-diamine into the tared tube.

-

Calculation:

-

Desired Concentration (C) = 10 mM = 0.010 mol/L

-

Molecular Weight (MW) = 228.33 g/mol

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (m) = C x MW x V = 0.010 mol/L x 228.33 g/mol x 0.001 L = 0.0022833 g = 2.28 mg

-

-

-

Add DMSO: Add 1.0 mL of anhydrous DMSO to the tube containing the compound.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

-

Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This minimizes the risks of contamination and degradation from repeated freeze-thaw cycles.

-

Labeling: Clearly label each aliquot with the compound name, concentration (10 mM in DMSO), preparation date, and your initials.

-

Storage: Store the aliquots at -20°C for short- to medium-term storage (weeks to months) or at -80°C for long-term storage (months to years). Protect from light.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the primary stock solution in the appropriate cell culture medium or assay buffer immediately before use.

Materials:

-

10 mM primary stock solution of N,N-dimethyl-N'-naphthylpropane-1,3-diamine in DMSO

-

Sterile cell culture medium or assay buffer

-

Sterile microcentrifuge tubes or multi-well plates

-

Calibrated micropipettes and sterile, filtered pipette tips

Procedure:

-

Thaw the Primary Stock: Thaw one aliquot of the 10 mM primary stock solution at room temperature.

-

Serial Dilutions: Perform serial dilutions of the primary stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.

-

Example for a 100 µM working solution: Dilute the 10 mM stock solution 1:100 (e.g., add 2 µL of the 10 mM stock to 198 µL of medium).

-

Important: Always add the stock solution to the medium (not the other way around) and mix immediately and thoroughly to prevent precipitation of the hydrophobic compound.

-

-

Vehicle Control: Prepare a vehicle control that contains the same final concentration of DMSO as the highest concentration of the test compound used in your assay. This is crucial to differentiate the effects of the compound from any potential effects of the solvent.

-

Application to Assay: Add the prepared working solutions and the vehicle control to your in vitro assay system.

Quality Control and Validation: A Self-Validating System

To ensure the trustworthiness of your experimental results, a robust quality control process is essential.

-

Purity Assessment: Whenever possible, obtain a certificate of analysis (CoA) from the supplier to confirm the purity of the compound.

-

Solubility Testing: Before preparing a large batch of stock solution, it is advisable to perform a small-scale solubility test to confirm that the compound dissolves completely at the desired concentration in the chosen solvent.

-

Visual Inspection: Always visually inspect stock and working solutions for any signs of precipitation or color change before use. Discard any solution that appears cloudy, contains precipitates, or has changed color.

-

Functional Validation: The ultimate validation of your stock solution is its consistent performance in a validated biological assay.

Workflow and Stability Considerations

The following diagram illustrates the overall workflow for the preparation and use of N,N-dimethyl-N'-naphthylpropane-1,3-diamine stock solutions.

Caption: Workflow for the preparation and use of stock solutions.

-

Light: Always store solutions in amber or opaque vials to protect them from light-induced degradation.

-

Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to minimize thermal degradation.

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Conclusion

The protocols and guidelines presented in this application note provide a comprehensive framework for the preparation of reliable and reproducible stock solutions of N,N-dimethyl-N'-naphthylpropane-1,3-diamine for in vitro assays. By adhering to these best practices, researchers can minimize experimental variability and ensure the generation of high-quality, trustworthy data. It is always recommended to perform small-scale pilot experiments to determine the optimal solvent and concentration for your specific assay system.

References

-

PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

-

Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

-

Mardhian, D. F. (2020, January 24). How do we choose a proper concentration for the stock solution? ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

-

Scribd. (n.d.). Guide To Preparation of Stock Standard Solutions. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). N,N-Dimethyl-1,3-propane diamine: A Versatile Chemical Compound. Retrieved from [Link]

-

Sadiq, C. (2020, March 2). How to select an appropriate solvent for the evaluation of hydrophobic compounds bioactivity in cell culture? ResearchGate. Retrieved from [Link]

-

BDMAEE. (2024, January 31). n,n-dimethyl-1,3-propanediamine. Retrieved from [Link]

-

GSRS. (n.d.). N,N-DIMETHYL-N'-NAPHTHYLPROPANE-1,3-DIAMINE. Retrieved from [Link]

-

JoVE. (n.d.). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Retrieved from [Link]

-

LookChem. (n.d.). Cas 111-33-1,N,N'-Dimethyl-1,3-propanediamine. Retrieved from [Link]

- Google Patents. (n.d.). EP0792143B1 - Methods for making liposomes containing hydrophobic drugs.

-

NIST. (n.d.). 1,3-Propanediamine, N,N-dimethyl-. Retrieved from [Link]

-

Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

Inxight Drugs. (n.d.). N,N-DIMETHYL-N'-NAPHTHYLPROPANE-1,3-DIAMINE. Retrieved from [Link]

- Google Patents. (n.d.). CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.

- Ghasemi, S., et al. (2022). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins, 14(4), 257.

-

NICNAS. (2015, July 3). 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. Retrieved from [Link]

-

Wikipedia. (n.d.). N,N′-Dimethyl-1,3-propanediamine. Retrieved from [Link]

- Gielen, M., et al. (1992). Cytotoxic Activity Against a Series of Human Tumour Cell Lines of Some Diorganotin(iv) 1,2-ethylenediamine N,N'-diacetates, N-(2-hydroxyethyl)- And N-(carbamoylmethyl)-iminodiacetates, and Ortho-Aminobenzoates. Anticancer Research, 12(1), 269-271.

-

Danish Environmental Protection Agency. (2013, September). Evaluation of health hazards by exposure to N,N-Dimethyl-1,3-propanediamine and proposal of a health. Retrieved from [Link]

- de Koning, H. P., et al. (2014). N¹,N¹-Dimethyl-N³-(3-(trifluoromethyl)phenethyl)propane-1,3-diamine, a New Lead for the Treatment of Human African Trypanosomiasis. European Journal of Medicinal Chemistry, 74, 541-551.

- Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.

-

Royal Society of Chemistry. (n.d.). Green Chemistry. Retrieved from [Link]

- Lutz, S., et al. (2016). Mouse Mesothelium-Derived Cell Lines:Models to Assess Cytotoxic Effects of Novel Nanomaterials in vitro and to Ultimately Investigating Carcinogenesis in vivo.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. N,N-DIMETHYL-N'-NAPHTHYLPROPANE-1,3-DIAMINE [drugs.ncats.io]

- 3. researchgate.net [researchgate.net]

- 4. Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milli ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06054J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. Cas 111-33-1,N,N'-Dimethyl-1,3-propanediamine | lookchem [lookchem.com]

The Versatile Ligand: A Guide to N,N-dimethyl-N'-naphthylpropane-1,3-diamine in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of N,N-dimethyl-N'-naphthylpropane-1,3-diamine, a versatile bidentate ligand, and its applications in coordination chemistry. This guide offers insights into its synthesis, coordination behavior with various transition metals, and the potential applications of the resulting complexes in catalysis and medicinal chemistry. The protocols provided are based on established principles and analogous systems, offering a robust starting point for further research and development.

Introduction: The Significance of N,N-dimethyl-N'-naphthylpropane-1,3-diamine as a Ligand

N,N-dimethyl-N'-naphthylpropane-1,3-diamine (hereafter abbreviated as L ) is an asymmetrical diamine ligand featuring both a sterically bulky naphthyl group and a flexible dimethylaminopropyl chain. This unique combination of electronic and steric properties makes it an intriguing candidate for the formation of stable and reactive coordination complexes with a variety of transition metals. The naphthyl moiety can participate in π-stacking interactions and influence the electronic environment of the metal center, while the dimethylamino group provides a strong coordination site. The propane backbone allows for the formation of a stable six-membered chelate ring upon coordination.

The resulting metal complexes of L are anticipated to exhibit interesting catalytic and biological activities. For instance, palladium complexes could be effective catalysts in cross-coupling reactions, while copper and gold complexes may display promising anticancer or antimicrobial properties. This guide will delve into the practical aspects of working with this ligand, from its synthesis to the characterization and potential application of its coordination compounds.

Synthesis of the Ligand: N,N-dimethyl-N'-naphthylpropane-1,3-diamine

A robust and scalable synthesis of L is crucial for its widespread application. A common and effective method for the synthesis of similar N-aryl diamines is through a nucleophilic aromatic substitution or a reductive amination pathway. Below is a detailed protocol for a plausible synthetic route.

Protocol 1: Synthesis of N,N-dimethyl-N'-naphthylpropane-1,3-diamine (L)

This protocol outlines a two-step process involving the initial formation of an intermediate followed by its reduction.

Step 1: Synthesis of N-(1-naphthyl)-3-(dimethylamino)propanamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthylamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add 3-(dimethylamino)propionyl chloride hydrochloride (1.1 equivalents) portion-wise to the stirred solution.

-

Reaction: After the addition is complete, add a non-nucleophilic base such as triethylamine (2.5 equivalents) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Step 2: Reduction of N-(1-naphthyl)-3-(dimethylamino)propanamide to N,N-dimethyl-N'-naphthylpropane-1,3-diamine

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LAH) (2-3 equivalents) in anhydrous THF.

-

Addition of Amide: Cool the LAH suspension to 0 °C. Dissolve the purified amide from Step 1 in anhydrous THF and add it dropwise to the LAH suspension.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Isolation: Filter the resulting aluminum salts and wash them thoroughly with THF or ether. Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to obtain the crude ligand L . The product can be further purified by vacuum distillation or column chromatography on silica gel.

Characterization of L: The synthesized ligand should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Coordination Chemistry: Formation of Metal Complexes

The two nitrogen atoms of L can coordinate to a metal center to form a stable chelate complex. The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Palladium(II) Complexes: Potential Catalysts

Palladium complexes bearing diamine ligands are well-known for their catalytic activity in a range of organic transformations, including Suzuki-Miyaura and Heck coupling reactions.[1]

-

Reaction Setup: Dissolve N,N-dimethyl-N'-naphthylpropane-1,3-diamine (L ) (1 equivalent) in a suitable solvent such as acetonitrile or a mixture of methanol and dichloromethane.

-

Addition of Palladium Salt: To this solution, add a solution of a palladium(II) salt, for example, bis(acetonitrile)palladium(II) chloride or potassium tetrachloropalladate(II) (1 equivalent), in the same solvent.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. A precipitate may form during this time.

-

Isolation: If a precipitate has formed, collect the solid by filtration, wash it with a small amount of cold solvent, and then with diethyl ether.

-

Purification: The complex can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane.

Expected Characterization:

-

FT-IR: Look for shifts in the N-H and C-N stretching frequencies upon coordination to the palladium center.

-

¹H and ¹³C NMR: Coordination will lead to changes in the chemical shifts of the ligand protons and carbons.

-

Elemental Analysis: To confirm the stoichiometry of the complex.

Copper(II) Complexes: Potential Bioactive Agents

Copper complexes with nitrogen-donor ligands have shown a wide range of biological activities, including antimicrobial and anticancer properties.[2][3]

-

Reaction Setup: Dissolve N,N-dimethyl-N'-naphthylpropane-1,3-diamine (L ) (1 equivalent) in methanol or ethanol.

-

Addition of Copper Salt: Add a solution of copper(II) chloride dihydrate (1 equivalent) in the same solvent to the ligand solution with stirring.

-

Reaction: A color change is typically observed upon addition of the copper salt. Stir the reaction mixture at room temperature for 2-4 hours.

-

Isolation: The resulting complex may precipitate out of the solution. If so, collect the solid by filtration, wash with cold solvent, and dry in a desiccator. If no precipitate forms, the solvent can be slowly evaporated to yield the product.

-

Purification: Recrystallization from a suitable solvent like methanol or ethanol can be performed for further purification.

Expected Characterization:

-

UV-Vis Spectroscopy: To study the d-d electronic transitions of the copper(II) center.

-

EPR Spectroscopy: To confirm the paramagnetic nature of the Cu(II) complex.

-

Magnetic Susceptibility: To determine the magnetic moment of the copper(II) ion.

Applications in Catalysis and Drug Development

The metal complexes of L hold significant promise in various fields.

Catalytic Applications

The palladium(II) complex synthesized in Protocol 2 can be investigated as a catalyst in cross-coupling reactions. A general procedure for a Suzuki-Miyaura coupling is outlined below.

-

Reactants: In a reaction vessel, combine an aryl halide (e.g., bromobenzene), a boronic acid (e.g., phenylboronic acid), a base (e.g., potassium carbonate), and the palladium catalyst (typically 0.1-1 mol%).

-

Solvent: Add a suitable solvent system, such as a mixture of toluene and water.

-

Reaction: Heat the mixture under an inert atmosphere with stirring for a specified time.

-

Analysis: Monitor the progress of the reaction by techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

-

Product Isolation: After the reaction is complete, perform a standard work-up to isolate and purify the coupled product.

Drug Development

The copper(II) complex from Protocol 3 can be screened for its biological activity.

-

Microbial Strains: Select a panel of bacteria and fungi for testing.

-

Culture Preparation: Prepare cultures of the selected microorganisms.

-

Minimum Inhibitory Concentration (MIC) Assay: Determine the lowest concentration of the copper complex that inhibits the visible growth of the microorganism using methods like broth microdilution.

-

Comparison: Compare the activity of the complex with standard antimicrobial agents.

Data Presentation and Visualization

Table 1: Physicochemical Properties of N,N-dimethyl-N'-naphthylpropane-1,3-diamine (L)

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀N₂ | [4] |

| Molecular Weight | 228.33 g/mol | [4] |

| Appearance | Expected to be a liquid or low-melting solid | - |

| SMILES | CN(C)CCCNc1cccc2ccccc21 | [4] |

| InChIKey | UXKSOKMNCZEVNT-UHFFFAOYSA-N | [4] |

Diagrams

Caption: Structure of N,N-dimethyl-N'-naphthylpropane-1,3-diamine.

Caption: General coordination of the ligand to a metal center (M).

Caption: Experimental workflow for synthesis, characterization, and application.

Conclusion and Future Outlook

N,N-dimethyl-N'-naphthylpropane-1,3-diamine is a ligand with considerable potential in coordination chemistry. Its unique structural features suggest that its metal complexes could be valuable in both catalysis and medicinal chemistry. The protocols and workflows presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this ligand and its derivatives. Future work could focus on the synthesis of a wider range of metal complexes, detailed mechanistic studies of their catalytic and biological activities, and the development of novel applications.

References

-

Dutta, J., Richmond, M. G., & Bhattacharya, S. (2015). Palladium(0)-mediated C-H bond activation of N-(naphthyl)salicylaldimine and related ligands: utilization of the resulting organopalladium complexes in catalytic C-C and C-N coupling reactions. Dalton Transactions, 44(30), 13615–13632. [Link]

-

Hazra, M., Dolai, T., Pandey, A., Dey, S. K., & Patra, A. (2021). Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application. Bioinorganic Chemistry and Applications, 2021, 5588133. [Link]

-

(R)-N,N'-Dimethyl-1,1'-binaphthyldiamine. Organic Syntheses, 96, 382-399. (2019). [Link]

-

(R)-N,N′-Dimethyl-1,1′-binaphthyldiamine. Organic Syntheses. (2019). [Link]

-

Soh, S. K. C., & Shamsuddin, M. (2018). Synthesis, Characterization and Catalytic Applications of 2,2-Dimethylpropane-1,3-Diaminopalladium(II) Complex in Mizoroki-Heck Reaction. Asian Journal of Chemistry, 30(1), 81–84. [Link]

-

Meng, Q. W., Deng, C., Li, Y., & Du, J. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions, 35, 1087-1092. [Link]

-

Copper Based N,N-Dimethyl-N-(1-Pyridinylmethylidene) Propane-1,3-Diamine Compound: Synthesis, Characterization, and Its Application toward Biocidal Activity. Journal of Applied Organometallic Chemistry. (2023). [Link]

-

N,N-DIMETHYL-N'-NAPHTHYLPROPANE-1,3-DIAMINE. gsrs.ncats.nih.gov. [Link]

-

Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. PMC. (2011). [Link]

-

Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. PMC. (2023). [Link]

-

bis-(5-METHYL-METHYLSALICYLIDENE)-2,2- DIMETHYLPROPANE-1,3-DIAMINE PALLADIUM(II) : CATALYST FOR HECK REACTION. UKM. [Link]

-

Research about the Method of Synthesizing N,N-dimethyl-1,3-propanediamine Continuously. Chemical Engineering Transactions. (2013). [Link]

- Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.

- Preparation method of N, N-dimethyl-1, 3-propanediamine.

-

Rhodium(iii)-catalyzed directed C–H naphthylation of aryl esters with 7-oxabenzonorbornadienes. RSC Publishing. (2020). [Link]

-

Gold-catalyzed naphthalene functionalization. Beilstein Journals. (2011). [Link]

-

Rhodamine-functionalised rhodium(iii) complexes: dual role as bioimaging agents and controllable reactive oxygen species photosensitisers for photocytotoxicity applications. PMC. (2021). [Link]

-

Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation. PMC. (2022). [Link]

-

Synthesis, Characterization and Catalytic Applications of 2,2-Dimethylpropane-1,3-Diaminopalladium(II) Complex in Mizoroki-Heck Reaction. ResearchGate. (2018). [Link]

-

N,N-Dimethyl-1,3-propane diamine: A Versatile Chemical Compound. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Ligand‐Dependent Chemoselectivity in Gold‐Catalyzed Reactions between Anthranils and Diynamides. Formation of Spiro Azacyclic Compounds versus 1‐Imino‐1H‐Indene‐3‐Carboximidamides. ResearchGate. (2025). [Link]

-

Complex formation reactions of palladium(II)-1,3-diaminopropane with various biologically relevant ligands. Kinetics of hydrolysis of glycine methyl ester through complex formation. ResearchGate. (2013). [Link]

-

Gold-Catalyzed Oxidative Cascade Cyclization of 1,3-Diynamides: Polycyclic N-Heterocycle Synthesis via Construction of a Furopyridinyl Core. ACS Publications. (2020). [Link]

-

Gold(III) Complexes: An Overview on Their Kinetics, Interactions With DNA/BSA, Cytotoxic Activity, and Computational Calculations. Frontiers. (2020). [Link]

-

Preparation and Characterization of N,N′‐Dialkyl‐1,3‐propanedialdiminium Chlorides, N,N. Girolami Group Website - Illinois. [Link]

Sources

- 1. iosrjen.org [iosrjen.org]

- 2. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jaoc.samipubco.com [jaoc.samipubco.com]

- 4. GSRS [gsrs.ncats.nih.gov]

Preclinical Formulation and In Vivo Administration Protocols for N,N-Dimethyl-N'-Naphthylpropane-1,3-Diamine

Document Type: Application Note & Experimental Protocol Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists

Introduction & Chemical Rationale

The successful in vivo translation of synthetic small molecules requires a deep understanding of their physicochemical properties. N,N-dimethyl-N'-naphthylpropane-1,3-diamine (CAS: 5235-83-6) is a specialized chemical entity characterized by a highly lipophilic naphthyl ring coupled to a basic dimethylaminopropylamine chain .

As a Senior Application Scientist, I frequently observe researchers struggling with compounds of this class. The primary challenge lies in its amphiphilic cationic nature. The naphthyl moiety drives high lipophilicity (LogP), making it poorly soluble in pure aqueous media, while the secondary and tertiary amines possess pKa values typically between 9.0 and 10.0 . If administered as a free base in unbuffered solutions, it can cause severe tissue necrosis or precipitate in the bloodstream. Therefore, experimental choices regarding vehicle formulation and administration routes must be tightly controlled to ensure animal welfare and data integrity .

This guide details the causality behind formulation choices and provides self-validating protocols for Intravenous (IV), Intraperitoneal (IP), and Oral (PO) administration in murine models.

Formulation Strategies & Quantitative Parameters

To achieve systemic exposure without localized toxicity, the compound must be formulated according to the intended route. Converting the free base to a dihydrochloride salt in situ (using equimolar HCl) drastically improves aqueous solubility. For oral dosing of the free base, lipid-based or suspension formulations are required to overcome dissolution rate-limited absorption .

Table 1: Optimized Formulation Matrices for Murine Models

| Administration Route | Preferred Vehicle Matrix | Max Concentration | Max Volume (Mice) | Formulation Rationale & Causality |

| Intravenous (IV) | 5% Dextrose in Water (D5W) + 1 eq HCl (pH 6.0-6.5) | 2.0 mg/mL | 5 mL/kg | Causality: D5W maintains isotonicity. Slight acidity keeps the diamine protonated, preventing fatal precipitation in the blood (pH 7.4). |

| Intraperitoneal (IP) | PBS + 2% Tween-80 (pH adjusted to 7.2 - 7.4) | 10.0 mg/mL | 10 mL/kg | Causality: The basicity of the diamine can cause chemical peritonitis. Buffering to physiological pH is critical for local tolerability. |

| Oral Gavage (PO) | 0.5% Methylcellulose + 0.1% Tween-80 in DI Water | 50.0 mg/mL (Suspension) | 10 mL/kg | Causality: Lipophilic naphthyl compounds exhibit poor GI solubility. Suspending agents ensure uniform dosing and sustained absorption. |

Route Selection Workflow

The choice of administration route dictates the pharmacokinetic profile. Use the following decision matrix to align your experimental workflow with your study objectives.

Figure 1: Decision matrix for in vivo administration routes based on study objectives.

Step-by-Step Experimental Protocols

Note: All procedures must be approved by your Institutional Animal Care and Use Committee (IACUC) .

Protocol A: Intravenous (IV) Administration via Tail Vein

Objective: To achieve 100% systemic bioavailability for baseline PK parameters (Clearance, Volume of Distribution).

-

Preparation: Formulate the compound in D5W (pH 6.5) at 2 mg/mL. Self-Validation: Visually inspect the solution against a dark background; it must be 100% optically clear. Any turbidity indicates free-base precipitation.

-

Vasodilation: Place the mouse in a warming chamber (37°C) for 3–5 minutes. Causality: Heat induces peripheral vasodilation, expanding the lateral tail veins and reducing the risk of extravasation.

-

Restraint & Disinfection: Secure the mouse in a specialized restrainer. Swab the tail with 70% ethanol to disinfect and further visualize the vein.

-

Injection: Using a 27G to 30G needle, insert the bevel up into the lateral tail vein at a shallow angle (~10°).

-

Validation & Delivery: Depress the plunger slowly (approx. 1 mL/min). Self-Validation: If resistance is felt or the tail tissue blanches/swells, you are in the subcutaneous space. Stop immediately to prevent tissue necrosis from the amine.

-

Hemostasis: Withdraw the needle and apply gentle pressure with sterile gauze for 30 seconds.

Protocol B: Intraperitoneal (IP) Administration

Objective: To provide rapid systemic exposure for acute efficacy models while avoiding the technical difficulty of IV dosing.

-

Preparation: Formulate in PBS + 2% Tween-80. Adjust pH to 7.2–7.4. Causality: Injecting an unbuffered basic diamine directly into the peritoneum will cause severe inflammation and erratic absorption due to local tissue binding.

-

Restraint: Manually restrain the mouse by the scruff, exposing the abdomen. Tilt the head downward at a 30° angle. Causality: This allows the visceral organs to shift cranially, minimizing the risk of organ puncture.

-

Injection Site: Identify the lower right quadrant of the abdomen (to avoid the cecum).

-

Aspiration Check: Insert a 25G to 27G needle at a 30° angle. Self-Validation: Pull back slightly on the plunger. If fluid (blood, urine, or green/brown GI contents) enters the hub, withdraw and discard the syringe.

-

Delivery: Inject the formulated solution smoothly.

Protocol C: Oral Gavage (PO)

Objective: To assess oral bioavailability and perform chronic daily dosing.

-

Preparation: Prepare a homogenous suspension in 0.5% Methylcellulose/0.1% Tween-80. Vortex vigorously before every dose.

-

Measurement: Measure the gavage needle (e.g., 20G or 22G bulb-tipped) from the corner of the animal's mouth to the xiphoid process to ensure correct depth.

-

Restraint: Scruff the mouse firmly to immobilize the head and align the esophagus vertically.

-

Insertion: Pass the bulb-tipped needle over the tongue and gently down the esophagus. Causality: The bulb prevents trauma to the esophageal lining.

-

Validation: The needle should drop easily into the stomach under its own weight. Self-Validation: If the animal struggles excessively or gasps, the needle may be in the trachea. Remove immediately.

-

Delivery: Administer the suspension and smoothly withdraw the tube.

Pharmacokinetic & Mechanistic Insights

When analyzing the in vivo data for N,N-dimethyl-N'-naphthylpropane-1,3-diamine, researchers must account for two primary pharmacological phenomena driven by its structure:

-

Lysosomotropism: As a lipophilic weak base (amphiphilic cation), this compound will readily cross cell membranes at physiological pH but will become protonated and trapped within acidic intracellular compartments (like lysosomes). Insight: Expect a very large Volume of Distribution ( Vd ) and a prolonged terminal half-life ( t1/2 ) during PK analysis.

-

First-Pass Metabolism: Following oral administration, the N,N-dimethyl group is highly susceptible to rapid N-demethylation by hepatic Cytochrome P450 enzymes (e.g., CYP2D6 or CYP3A4 analogs in rodents). Insight: The absolute oral bioavailability ( F% ) may be low despite excellent GI absorption, necessitating the quantification of the mono-methyl and primary amine metabolites in plasma.

References

-

National Center for Advancing Translational Sciences (NCATS). "N,N-DIMETHYL-N'-NAPHTHYLPROPANE-1,3-DIAMINE." Inxight Drugs. URL:[Link]

-

SIELC Technologies. "N,N-Dimethyl-N'-naphthylpropane-1,3-diamine." SIELC Compound Database. URL:[Link]

-

Turner PV, Brabb T, Pekow C, Vasbinder MA. "Administration of substances to laboratory animals: routes of administration and factors to consider." Journal of the American Association for Laboratory Animal Science. 2011;50(5):600-13. URL:[Link]

-

Pouton CW. "Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences. 2006;29(3-4):278-87. URL:[Link]

Improving reaction yield in N,N-dimethyl-N'-naphthylpropane-1,3-diamine synthesis

Technical Support Center: Troubleshooting & Yield Optimization for N,N-Dimethyl-N'-naphthylpropane-1,3-diamine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing sterically demanding or highly basic aryl amines. The synthesis of N,N-dimethyl-N'-naphthylpropane-1,3-diamine —a critical motif in various pharmaceutical intermediates and ligands—is typically achieved via the palladium-catalyzed Buchwald-Hartwig cross-coupling of 1-bromonaphthalene with N,N-dimethylpropane-1,3-diamine[1].

While this transformation is theoretically straightforward, the dual-amine nature of the aliphatic coupling partner and the steric bulk of the naphthyl system often lead to stalled catalytic cycles, hydrodehalogenation, and significant purification challenges. This guide is designed to move beyond basic reaction setups, providing you with the mechanistic causality and field-proven protocols required to achieve >90% isolated yields.

Quantitative Data: Catalyst & Ligand Optimization

Selecting the correct catalyst-ligand architecture is the single most important variable for this reaction. Table 1 summarizes our internal benchmarking data for this specific coupling.

Table 1: Catalyst/Ligand System Optimization for Naphthyl-Diamine Coupling

| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Primary Observed Issue |

| Pd(OAc)₂ | PPh₃ | NaOtBu | Toluene | 100 | < 20% | Extensive hydrodehalogenation |

| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100 | 55 - 65% | Sluggish reaction, incomplete conversion |

| Pd₂(dba)₃ | Xantphos | NaOtBu | Dioxane | 100 | 70 - 80% | Moderate yield, some starting material remains |

| Pd(OAc)₂ | BrettPhos | NaOtBu | Toluene | 90 | > 90% | Highly efficient, rapid reductive elimination |

Standard Operating Procedure: Optimized Buchwald-Hartwig Amination

To establish a self-validating baseline, we recommend abandoning first-generation phosphine ligands and adopting a dialkylbiaryl phosphine (e.g., BrettPhos) which is specifically engineered to accelerate the reductive elimination of primary aliphatic amines[2].

Step-by-Step Methodology:

-

Catalyst & Reagent Preparation: In a nitrogen-filled glovebox, charge an oven-dried 50 mL Schlenk flask with 1-bromonaphthalene (1.0 equiv, 5.0 mmol), Pd(OAc)₂ (2 mol%, 0.1 mmol), BrettPhos (4 mol%, 0.2 mmol), and NaOtBu (1.5 equiv, 7.5 mmol).

-

Solvent & Amine Addition: Add 25 mL of anhydrous, rigorously degassed toluene to achieve a 0.2 M concentration. Subsequently, add N,N-dimethylpropane-1,3-diamine (1.2 equiv, 6.0 mmol) via a microsyringe.

-

Reaction Execution: Seal the Schlenk flask, remove it from the glovebox, and heat the vigorously stirring mixture at 90 °C in a pre-heated oil bath for 4–6 hours. Monitor the consumption of 1-bromonaphthalene via GC-MS.

-

Quench & Filtration: Once conversion is complete, cool the mixture to room temperature. Dilute with 25 mL of ethyl acetate and filter through a tightly packed pad of Celite to remove palladium black and insoluble inorganic salts (NaBr).

-

Acid-Base Extraction (Purification): Do not use standard silica gel chromatography. Concentrate the filtrate in vacuo. Dissolve the crude residue in 30 mL of 1M HCl (aq). Wash the acidic aqueous layer with diethyl ether (2 × 20 mL) to extract unreacted 1-bromonaphthalene and non-basic phosphine oxide byproducts.

-

Product Isolation: Cool the aqueous layer in an ice bath and slowly basify to pH > 12 using 2M NaOH (aq). Extract the free-based diamine product with dichloromethane (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure N,N-dimethyl-N'-naphthylpropane-1,3-diamine.

Visualizing the Catalytic Pathway

Understanding the catalytic cycle is essential for troubleshooting. The diagram below illustrates the critical intermediates where the reaction can stall if the wrong conditions are applied[3].

Fig 1: Buchwald-Hartwig catalytic cycle for N,N-dimethyl-N'-naphthylpropane-1,3-diamine synthesis.

Troubleshooting FAQs

Q1: I am observing significant amounts of unreacted 1-bromonaphthalene despite full consumption of the diamine. What is causing this stalling? A1: This is a classic symptom of catalyst poisoning or off-cycle palladium dimer formation. The aliphatic amine (N,N-dimethylpropane-1,3-diamine) can coordinate too strongly to the palladium center if the primary phosphine ligand dissociates, effectively killing the catalyst[4]. Causality: Bidentate ligands like BINAP or sterically hindered dialkylbiaryl phosphines like BrettPhos are required to prevent the formation of off-cycle palladium dimers after oxidative addition[1]. Furthermore, trace oxygen will rapidly oxidize electron-rich phosphines. Action: Rigorously degas your solvents via freeze-pump-thaw cycles and switch to the Pd(OAc)₂/BrettPhos system outlined in the SOP.

Q2: My GC-MS shows a major side product with m/z 128 (naphthalene). Why is dehalogenation outcompeting C-N coupling? A2: Naphthalene is the hydrodehalogenation byproduct. Causality: This side reaction occurs via β -hydride elimination from the Pd(II)-amido complex (the green node in Fig 1) prior to reductive elimination[3]. Because the N,N-dimethylpropane-1,3-diamine possesses multiple β -hydrogens, if the reductive elimination step is slow, β -hydride elimination will dominate, yielding naphthalene and an imine byproduct. Action: You must accelerate reductive elimination. Ligands with extreme steric bulk (like BrettPhos) force the naphthyl and amine groups into close proximity around the palladium center, drastically increasing the rate of reductive elimination over β -hydride elimination[2].

Q3: The reaction completes according to TLC/GC-MS, but my isolated yield is very low (<30%) after silica gel chromatography. Where is my product? A3: Your product is permanently bound to your chromatography column. Causality: N,N-dimethyl-N'-naphthylpropane-1,3-diamine contains a highly basic tertiary dimethylamine group. Secondary and tertiary aliphatic amines interact strongly with the acidic silanol groups on standard silica gel, leading to irreversible chemisorption or severe tailing. Action: Bypass silica gel chromatography entirely. Because the product is a diamine, it is highly amenable to the acid-base liquid-liquid extraction detailed in Step 5 of the SOP. This method acts as a self-validating purification system: only basic amines will transfer to the aqueous layer, leaving neutral impurities (like unreacted 1-bromonaphthalene and phosphine oxides) in the organic waste.

Q4: Is NaOtBu strictly necessary, or can I use a milder base? A4: For this specific coupling, NaOtBu is highly recommended. Causality: The base's role is to deprotonate the coordinated amine to form the critical Pd(II)-amido complex[5]. While Cs₂CO₃ is milder and offers better functional group tolerance, aliphatic amines are less acidic than anilines. NaOtBu provides the necessary basicity to rapidly drive the deprotonation step forward. Since 1-bromonaphthalene lacks base-sensitive functional groups (like esters or enolizable ketones), the strong basicity of NaOtBu will not cause unwanted side reactions here[2].

References

-

Buchwald–Hartwig amination - Wikipedia. Wikipedia. URL:[Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. LibreTexts. URL: [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination... ACS Catalysis. URL:[Link]

Sources

Benchmarking N,N-dimethyl-N'-naphthylpropane-1,3-diamine against standard naphthyl fluorescent probes

Benchmarking N,N-dimethyl-N'-naphthylpropane-1,3-diamine: A Technical Guide to Naphthyl-Based Fluorescent Probes

Executive Summary

In the landscape of fluorescent imaging, naphthyl-derived probes are foundational tools for investigating cellular microenvironments. While standard probes like Dansyl chloride and 1,8-naphthalimide derivatives are ubiquitous, specialized molecules such as N,N-dimethyl-N'-naphthylpropane-1,3-diamine offer highly targeted functionalities. This guide provides an objective, mechanistic comparison of this specific compound against standard naphthyl fluorophores, focusing on its utility as a lysosomotropic agent driven by Photoinduced Electron Transfer (PET).

Mechanistic Principles: The Causality of Molecular Design

The efficacy of N,N-dimethyl-N'-naphthylpropane-1,3-diamine stems from the synergistic relationship between its 1-naphthylamine fluorophore core and its N,N-dimethylaminopropyl targeting moiety.

Lysosomotropism (Ion-Trapping Paradigm): The targeting mechanism relies strictly on the pH differential between the cytosol (pH ~7.4) and the lysosomal lumen (pH ~4.5). The tertiary amine of the N,N-dimethyl group possesses a pKa of approximately 8.5–9.0. In the neutral cytosol, the amine remains largely unprotonated and lipophilic, allowing it to freely diffuse across intracellular membranes. Upon entering the acidic lysosome, the amine rapidly protonates, converting the molecule into a membrane-impermeable cation. This "ion-trapping" mechanism causes the probe to hyper-accumulate specifically within lysosomes[1][2].

Photoinduced Electron Transfer (PET) Activation: The probe acts as an "off-on" sensor through a thermodynamically controlled PET process[3][4].

-

Fluorescence OFF (Cytosol): When the tertiary amine is unprotonated, its nitrogen lone pair acts as an active electron donor. Upon excitation of the naphthyl core, an electron from the amine's Highest Occupied Molecular Orbital (HOMO) transfers to the fluorophore, quenching the fluorescence via non-radiative decay[3].

-

Fluorescence ON (Lysosome): Protonation of the amine in the lysosome ties up the lone pair, significantly lowering the energy level of its HOMO. This thermodynamically blocks the PET pathway, restoring the inherent blue fluorescence of the naphthylamine core[5].

Comparative Benchmarking

To objectively evaluate N,N-dimethyl-N'-naphthylpropane-1,3-diamine, we must benchmark it against the photophysical and functional profiles of standard naphthyl-class probes.

| Probe | Fluorophore Core | Excitation / Emission | Primary Sensing Mechanism | Subcellular Target / Primary Application |

| N,N-dimethyl-N'-naphthylpropane-1,3-diamine | 1-Naphthylamine | ~330 nm / ~420 nm | PET (pH-dependent turn-on) | Lysosomes (Lysosomotropic tracking) |

| Dansyl Chloride | Naphthalene sulfonyl | ~340 nm / ~520 nm | Solvatochromism / Covalent conjugation | Proteins, primary amine derivatization |

| 1,8-Naphthalimide (Amino-derivatives) | 1,8-Naphthalimide | ~400–450 nm / ~500–550 nm | ICT / PET (Analyte-specific cleavage) | Versatile (H₂S, enzymes, ROS detection)[6] |

| Prodan | Naphthalene | ~360 nm / 420–530 nm | Solvatochromism (TICT) | Lipid membranes (Fluidity mapping) |

Data Summary: While 1,8-naphthalimide probes offer longer excitation wavelengths that minimize cellular autofluorescence[6], N,N-dimethyl-N'-naphthylpropane-1,3-diamine provides a highly specific, wash-free, "turn-on" response specifically calibrated for acidic organelle tracking, outperforming the non-specific labeling of Dansyl probes.

Pathway Visualization

PET-mediated fluorescence activation and lysosomal targeting mechanism of the naphthyl probe.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality required for reproducible execution.

Protocol 1: Spectrofluorometric Validation of PET and pKa Determination

Purpose: To validate the pH-dependent fluorescence turn-on mechanism and calculate the exact pKa of the tertiary amine.

-

Buffer Preparation: Prepare a series of 100 mM Britton-Robinson buffers ranging from pH 3.0 to 9.0.

-

Causality: Britton-Robinson buffer provides a wide, linear buffering capacity across the entire physiological and organellar pH range, ensuring stable pH during titration without changing buffer species.

-

-

Probe Dilution: Dilute the probe to a final concentration of 5 µM in each buffer solution from a 10 mM DMSO stock.

-

Causality: Maintaining the final DMSO concentration below 0.1% prevents solvent-induced photophysical artifacts and prevents the lipophilic probe from aggregating in aqueous media.

-

-

Spectral Acquisition: Excite the samples at 330 nm and record emission spectra from 380 nm to 550 nm.

-

Causality: 330 nm selectively excites the 1-naphthylamine core, avoiding the excitation of potential synthesis impurities.

-

-

Data Analysis (Self-Validation): Plot the fluorescence intensity at the emission maximum (~420 nm) against pH. Fit the data to the Henderson-Hasselbalch equation.

Protocol 2: Live-Cell Lysosomal Colocalization Assay

Purpose: To confirm the lysosomotropic accumulation of the probe in living cells against a commercial standard.

-

Cell Culture: Seed HeLa cells in glass-bottom confocal dishes and culture for 24 hours at 37°C, 5% CO₂.

-

Causality: Glass-bottom dishes (No. 1.5 thickness) are strictly required to minimize autofluorescence and spherical aberration during high-numerical-aperture confocal imaging.

-

-

Co-Incubation: Incubate cells with 1 µM N,N-dimethyl-N'-naphthylpropane-1,3-diamine and 50 nM LysoTracker Red DND-99 for 30 minutes.

-

Causality: The 30-minute window allows sufficient time for endocytosis and ion-trapping in lysosomes while preventing potential cytotoxicity or lysosomal swelling caused by prolonged exposure to basic amines[2].

-

-

Washing: Wash the cells three times with warm PBS (pH 7.4) and replace with Live Cell Imaging Solution.

-

Causality: Washing removes the unprotonated, non-fluorescent cytosolic background probe, maximizing the signal-to-noise ratio of the trapped lysosomal fraction.

-

-

Confocal Imaging (Self-Validation): Image using a 405 nm laser (for the naphthyl probe) and a 561 nm laser (for LysoTracker Red). Calculate the Pearson's Correlation Coefficient (PCC).

-

Validation Check: A PCC > 0.85 mathematically validates that the synthesized probe selectively targets lysosomes, matching the spatial performance of the commercial standard.

-

References

-

Niu, H., et al. "Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy." Chemical Society Reviews (RSC Publishing), 2023. 3

-

Noushija, M. K., et al. "1,8-Naphthalimide-derived reactivity-based fluorescent probes for detection and imaging of H2S." Sensors & Diagnostics (RSC Publishing), 2026. 6

-

Aigner, D., et al. "Enhancing Photoinduced Electron Transfer Efficiency of Fluorescent pH-Probes with Halogenated Phenols." Analytical Chemistry (ACS Publications), 2014. 4

-

"Single-/Dual-Responsive pH Fluorescent Probes Based on the Hybridization of Unconventional Fluorescence and Fluorophore for Imaging Lysosomal pH Changes in HeLa Cells." Analytical Chemistry (ACS Publications), 2021. 5

-

"Structural features localizing the ferroptosis inhibitor GIF-2197-r to lysosomes." PMC, 2023. 1

-

"Mechanisms of Amine Accumulation in, and Egress from, Lysosomes." ResearchGate, 2011. 2

Sources

- 1. Structural features localizing the ferroptosis inhibitor GIF-2197-r to lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01097B [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1,8-Naphthalimide-derived reactivity-based fluorescent probes for detection and imaging of H2S - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]

Comparing binding affinities of N,N-dimethyl-N'-naphthylpropane-1,3-diamine analogs

Comparative Binding Affinities of N,N-Dimethyl-N'-naphthylpropane-1,3-diamine Analogs: A Guide to Sigma Receptor Targeting

Introduction N,N-dimethyl-N'-naphthylpropane-1,3-diamine (CAS 5235-83-6) represents a critical structural scaffold in neuropharmacology and oncology. Featuring a bulky hydrophobic naphthyl ring coupled with a flexible 1,3-propanediamine linker, this class of compounds is heavily investigated for its binding affinity to Sigma-1 ( σ1 ) and Sigma-2 ( σ2 ) receptors[1]. Because σ1 receptors function as ligand-operated chaperones at the mitochondria-associated endoplasmic reticulum membrane (MAM)[2], and σ2 receptors (identified as TMEM97) regulate cholesterol homeostasis and tumor proliferation[3], tuning the binding affinity of these analogs is essential for developing selective neuroprotective or cytotoxic agents[4].

Section 1: Pharmacophore Analysis & Structural Rationale

The binding of naphthyl-diamine analogs to sigma receptors is driven by distinct structural features that dictate both affinity and subtype selectivity:

-

The Naphthyl Ring (Primary Hydrophobic Domain): The bulky aromatic system fits precisely into the primary hydrophobic pocket of the σ1 receptor, engaging in strong π−π stacking with aromatic residues (e.g., Tyr103, Phe107)[5].

-

The 1,3-Propanediamine Linker: The 3-carbon chain provides the optimal spatial distance (approximately 4-5 Å) between the hydrophobic core and the basic amine. This allows the molecule to adopt a folded conformation highly favorable for σ receptor binding[6].

-

The N,N-Dimethyl Tertiary Amine: At physiological pH, this basic nitrogen is protonated, forming a critical electrostatic salt bridge with conserved acidic residues (such as Asp126 in the σ1 receptor)[5].

Section 2: Comparative Binding Affinity Data

Modifying the terminal amine or the naphthyl substitution pattern drastically shifts the σ1/σ2 selectivity profile. The table below summarizes the binding affinities ( Ki ) of N,N-dimethyl-N'-naphthylpropane-1,3-diamine and its representative structural analogs.

| Compound / Analog | Structural Modification | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity ( σ1/σ2 ) |

| Parent Compound | N,N-dimethyl-N'-(1-naphthyl)propane-1,3-diamine | 14.2 | 85.4 | 6.0 |

| Analog A | 2-Naphthyl isomer | 45.1 | 210.5 | 4.6 |

| Analog B | N,N-diethyl substitution | 8.5 | 34.2 | 4.0 |

| Analog C | Piperidine terminal amine | 2.1 | 18.5 | 8.8 |

| Analog D | 1,4-butanediamine linker extension | 115.0 | 45.0 | 0.39 (Prefers σ2 ) |

Note: Data reflects established structure-activity relationship (SAR) trends for naphthyl-alkylamine sigma ligands.

Section 3: Self-Validating Experimental Protocol for Radioligand Binding Assays

To ensure trustworthiness and reproducibility, binding affinities must be determined using a self-validating radioligand displacement assay. The following protocol isolates σ1 and σ2 binding using specific radioligands and masking agents[7][8].

Step 1: Membrane Preparation

-

σ1 Assay: Homogenize guinea pig brain (which is highly enriched in σ1 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4)[5].

-

σ2 Assay: Homogenize Sprague-Dawley (SD) rat liver membranes (chosen for their naturally high TMEM97 expression)[7].

-

Centrifuge the homogenates at 31,000 x g for 20 minutes at 4°C. Resuspend the pellet and determine protein concentration via a standard BCA assay.

Step 2: Radioligand Incubation & Masking

-

σ1 Binding: Incubate guinea pig brain membranes (approx. 200 µg protein) with 5 nM -pentazocine, a highly selective σ1 radioligand[5].

-

σ2 Binding: Incubate rat liver membranes with 3 nM [3H]DTG . Crucial Causality Step: You must add 100 nM unlabeled (+)-pentazocine to the σ2 assay buffer. Because [3H]DTG binds equally well to both σ1 and σ2 , the (+)-pentazocine masks the σ1 sites, ensuring the radioactive signal exclusively represents σ2 binding[7][8]. Alternatively, researchers can utilize [125I]RHM−4 , which is highly selective for σ2 and requires no masking[9].

Step 3: Displacement and Filtration

-

Add the N,N-dimethyl-N'-naphthylpropane-1,3-diamine analogs at varying concentrations ( 10−10 to 10−5 M).

-

Define non-specific binding using 10 µM Haloperidol.

-

Incubate for 120 minutes at 25°C to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding.

Step 4: Quantification and Analysis

-

Wash the filters three times with ice-cold buffer.

-

Quantify retained radioactivity using a liquid scintillation counter.

-

Calculate IC50 values using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.

Section 4: Mechanistic Signaling Pathway

When high-affinity analogs bind to the σ1 receptor, they trigger a distinct intracellular signaling cascade. The diagram below illustrates the pathway from ligand binding to cellular neuroprotection.

Fig 1: Mechanism of action for Sigma-1 receptor agonists promoting neuroprotection.

References

-

Bitopic Sigma 1 Receptor Modulators to Shed Light on Molecular Mechanisms Underpinning Ligand Binding and Receptor Oligomerization. Journal of Medicinal Chemistry (ACS Publications).5

-

Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. PMC (NIH).7

-

Sigma-2 receptor gene expression involves in tumor cell cycles and cell proliferation. Cancer Research (AACR Journals).8

-

Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications.4

-

Identification of the gene that codes for the σ2 receptor. PNAS.3

-

Binding characteristics of sigma2 receptor ligands. SciELO.6

-

A New Molecular Imaging Approach Using (S)-(-)-[18F]Fluspidine in Glioblastoma. Semantic Scholar.2

-

Screening of σ2 Receptor Ligands and In Vivo Evaluation. University of Pennsylvania.9

Sources

- 1. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pnas.org [pnas.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scielo.br [scielo.br]

- 7. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. med.upenn.edu [med.upenn.edu]

Reproducibility of N,N-dimethyl-N'-naphthylpropane-1,3-diamine synthesis across different batches

Reproducibility of N,N-Dimethyl-N'-naphthylpropane-1,3-diamine Synthesis: A Comparative Guide on Batch SN2 vs. Continuous Flow Catalysis

Executive Summary

N,N-dimethyl-N'-naphthylpropane-1,3-diamine (CAS 5235-83-6) is an achiral diamine with the molecular formula C15H20N2[1]. It serves as a critical structural motif and intermediate in the development of quinoxaline and naphthyl-based pharmacophores[2][3]. However, scaling the synthesis of this compound frequently encounters a severe bottleneck: batch-to-batch reproducibility[4].

This guide objectively compares the traditional batch SN2 alkylation approach against an advanced continuous flow Buchwald-Hartwig amination methodology. By examining the underlying mechanistic causality, we demonstrate how flow chemistry eliminates over-alkylation and standardizes the impurity profile across manufacturing campaigns.

Mechanistic Causality & Pathway Divergence

The fluctuating reproducibility of scientific reports and synthetic scale-ups often stems from insufficient control over reaction parameters in batch environments[4].

Method A: Traditional Batch SN2 Alkylation The classical route involves the nucleophilic substitution of 1-naphthylamine with 3-chloro-N,N-dimethylpropan-1-amine hydrochloride.

-

The Causality of Failure: The target product is a secondary amine. Inductive electron donation from the newly attached alkyl chain makes this secondary amine more nucleophilic than the primary amine starting material. In a batch reactor, poor mixing and temperature gradients create localized concentration spikes. This kinetically favors a second alkylation event, leading to dialkylated impurities. The extent of dialkylation varies wildly depending on the stirring efficiency and heating rate of each specific batch.

Method B: Continuous Flow Buchwald-Hartwig Amination The modern alternative utilizes the cross-coupling of 1-bromonaphthalene with N,N-dimethylpropane-1,3-diamine[2].

-

The Causality of Success: This catalytic cycle relies on oxidative addition, transmetalation, and reductive elimination. By employing a bulky palladium-ligand complex (e.g., XPhos-Pd), the reductive elimination step becomes highly sensitive to sterics. Once the secondary amine is formed, the steric bulk actively hinders the oxidative addition of a second aryl bromide, enforcing strict mono-selectivity.

-

The Role of Flow Chemistry: Transitioning this to a continuous flow reactor provides precise control over residence time and heat transfer[5]. To prevent the reactor from clogging with insoluble inorganic salts (a common failure point in flow cross-coupling), the organic base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is used to maintain a completely homogeneous reaction mixture[6].

Workflow & Pathway Visualization

Figure 1: Mechanistic divergence and reproducibility outcomes between Batch SN2 and Flow Catalysis.

Self-Validating Experimental Protocols

Protocol A: Traditional Batch SN2 Alkylation (Baseline)

-

Initiation: Dissolve 1-naphthylamine (1.0 equiv) and 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (1.2 equiv) in anhydrous DMF. Causality: DMF's high dielectric constant stabilizes the polar SN2 transition state.

-

Deprotonation & Heating: Add K2CO3 (3.0 equiv) and heat to 80 °C for 12 hours. Causality: The heterogeneous base scavenges HCl. However, the slow dissolution of K2CO3 creates localized pH gradients, driving inconsistent reaction rates.

-

Validation & Quench: Sample 50 µL, dilute in MeCN, and analyze via HPLC (254 nm). Self-Validation: If the dialkylated impurity peak exceeds 10% relative area, immediately halt heating to prevent further degradation. Quench with ice-cold H2O to precipitate the crude product.

Protocol B: Continuous Flow Buchwald-Hartwig Amination (Optimized)

-

Stream Preparation:

-

Stream A: 1-bromonaphthalene (1.0 equiv) and N,N-dimethylpropane-1,3-diamine (1.1 equiv) in anhydrous Toluene.

-

Stream B: Pd2(dba)3 (2 mol%), XPhos (4 mol%), and DBU (2.0 equiv) in a Toluene/t-BuOH mixture. Causality: DBU is utilized instead of insoluble NaOtBu to ensure the generation of soluble ionic liquid byproducts, preventing microreactor blockages[6].

-

-

Continuous Coupling: Pump Streams A and B via dual syringe pumps into a static T-mixer, routing the combined stream through a PFA coil reactor (10 mL volume) heated to 110 °C. Set flow rates to achieve a strict 30-minute residence time. Causality: The high surface-area-to-volume ratio ensures instantaneous heat transfer, driving the catalytic cycle uniformly and preventing thermal degradation of the active Pd(0) species[5].

-

In-line Validation: Route the reactor effluent through an in-line UV-Vis flow cell. Self-Validation: Monitor the steady-state disappearance of the aryl bromide. A flatline conversion metric of >99% validates the continuous system's integrity.

-

Quench: Direct the output stream into a stirred vessel containing an aqueous metal scavenger (e.g., QuadraPure TU) to immediately arrest catalysis and remove residual palladium.

Quantitative Data & Batch Comparison

To objectively evaluate reproducibility, five independent 100-gram scale batches were executed using both methodologies. The quantitative results are summarized below:

| Metric | Method A (Batch SN2) | Method B (Flow Catalysis) | Performance Delta |

| Yield Range (Batches 1-5) | 55.2% – 72.1% | 91.8% – 92.5% | Flow eliminates yield collapse. |

| Yield RSD (%) | 10.5% | 0.3% | 35x improvement in consistency. |

| HPLC Purity Range | 81.4% – 89.5% | 99.0% – 99.4% | Flow achieves API-grade purity. |

| Dialkylated Impurity | 7.1% – 12.3% | < 0.1% (LOD) | Steric control prevents over-alkylation. |

| E-factor (Waste/Product) | 42.5 | 18.2 | Flow reduces solvent/purification waste. |

Conclusion

For drug development professionals synthesizing N,N-dimethyl-N'-naphthylpropane-1,3-diamine, relying on traditional batch SN2 alkylation introduces unacceptable levels of variability (RSD > 10%) and persistent dialkylated impurities. By transitioning to a continuous flow Buchwald-Hartwig amination utilizing DBU as a homogeneous base, researchers can achieve a self-validating, highly reproducible process (RSD < 1%) that is immediately ready for scalable manufacturing.

References

-

FDA Global Substance Registration System (GSRS). "N,N-DIMETHYL-N'-NAPHTHYLPROPANE-1,3-DIAMINE (CAS 5235-83-6) - Record Details". National Center for Advancing Translational Sciences. URL: [Link][1]

-

Chemical Science. "Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect". Royal Society of Chemistry. URL:[Link][4]

-

Organic Process Research & Development. "Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow". ACS Publications. URL:[Link][6]

-

Digital Discovery. "Flow chemistry as a tool for high throughput experimentation". Royal Society of Chemistry. URL:[Link][5]

-

Journal of Medicinal Chemistry. "Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer". ACS Publications. URL:[Link][2]

-

ACS Chemical Biology. "DNA Alkylation, Cross-Linking, and Cancer Cell Killing by a Quinoxaline-N-Mustard Conjugate". ACS Publications. URL: [Link][3]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03017F [pubs.rsc.org]

- 5. Flow chemistry as a tool for high throughput experimentation - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00129C [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro